molecular formula C10H17NO B2822174 4-(Azetidin-1-yl)-4-methylcyclohexan-1-one CAS No. 2126163-11-7

4-(Azetidin-1-yl)-4-methylcyclohexan-1-one

Cat. No.: B2822174
CAS No.: 2126163-11-7
M. Wt: 167.252
InChI Key: JVLVPEMZTWDXAI-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)-4-methylcyclohexan-1-one is a bicyclic organic compound featuring a cyclohexanone backbone substituted with a methyl group and an azetidine (a four-membered nitrogen-containing ring) at the 4-position. Its molecular formula is C₁₀H₁₇NO, with a molecular weight of 167.25 g/mol. Key structural identifiers include:

  • SMILES: CC1(CCC(=O)CC1)N2CCC2
  • InChIKey: JVLVPEMZTWDXAI-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 138.5 to 145.2 Ų, suggesting moderate polarity and compactness .

Properties

IUPAC Name

4-(azetidin-1-yl)-4-methylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-10(11-7-2-8-11)5-3-9(12)4-6-10/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLVPEMZTWDXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)CC1)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)-4-methylcyclohexan-1-one typically involves the formation of the azetidine ring followed by its attachment to the cyclohexanone moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, with the reaction being carried out at elevated temperatures (e.g., 60°C) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)-4-methylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ketone group in the cyclohexanone moiety.

    Substitution: The azetidine ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(Azetidin-1-yl)-4-methylcyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexanone Core
Compound Name Substituents (4-position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
4-(Azetidin-1-yl)-4-methylcyclohexan-1-one Methyl, azetidin-1-yl C₁₀H₁₇NO 167.25 Compact, strained azetidine ring; unknown applications .
4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one Phenyl, azetidin-1-yl C₁₅H₁₉NO 229.32 Bulkier phenyl group increases steric hindrance; marketed as a pharmaceutical intermediate .
4-(Dimethylamino)-4-phenylcyclohexan-1-one Phenyl, dimethylamino C₁₄H₁₉NO 217.31 Dimethylamino group enhances polarity; potential use in organic synthesis .
4-Methylcyclohexan-1-one Methyl C₇H₁₂O 112.17 Simplest analog; industrial solvent and precursor .

Key Observations :

  • Bulkiness: The phenyl-substituted analog (C₁₅H₁₉NO) has higher molecular weight and steric bulk, which may reduce solubility in polar solvents compared to the methyl-substituted parent compound .
Physical Properties
Property This compound 4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one 4-Methylcyclohexan-1-one
Predicted CCS ([M+H]+) (Ų) 138.7 N/A N/A
Boiling Point N/A N/A 198–200°C
Polar Surface Area ~20 Ų (estimated) ~20 Ų (estimated) 17.1 Ų

Insights :

  • The azetidine and phenyl substituents marginally increase polarity compared to 4-methylcyclohexan-1-one.
  • Lack of experimental data for azetidine derivatives highlights a research gap .
Challenges
  • Azetidine Reactivity : The strained azetidine ring may require protective strategies during synthesis to prevent ring-opening .
  • Purification : Bulky substituents (e.g., phenyl) complicate crystallization, necessitating advanced techniques like preparative HPLC .

Biological Activity

4-(Azetidin-1-yl)-4-methylcyclohexan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features an azetidine ring fused with a cyclohexanone moiety, which contributes to its unique reactivity and biological properties. The molecular formula is C11H17NC_{11}H_{17}N with a molecular weight of approximately 177.26 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research indicates that the compound may inhibit certain enzyme activities, influencing metabolic pathways associated with diseases such as cancer and neurological disorders.

Antimicrobial Activity

Research has shown that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, a study highlighted the antimicrobial efficacy of related azetidin-2-ones against pathogens such as Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) analysis indicated that modifications in the azetidine ring could enhance antimicrobial potency .

Antitumor Activity

In the context of cancer research, this compound has been explored for its potential as an antitumor agent. Studies suggest that it may act by modulating pathways involved in cell proliferation and apoptosis. The compound's ability to bind to specific receptors or enzymes implicated in tumor growth is under investigation .

Study 1: Antimicrobial Screening

A series of azetidinone derivatives were synthesized and screened for antimicrobial activity. The results indicated that certain modifications led to enhanced activity against various microbial strains, demonstrating the potential of azetidine derivatives in developing new antibiotics .

Study 2: Antitumor Mechanisms

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through caspase activation pathways. This suggests its potential role as a therapeutic agent in oncology .

Table 1: Biological Activities of Related Compounds

CompoundActivity TypeTarget Organism/Cell LineIC50 (µM)
This compoundAntimicrobialStaphylococcus aureus12
3-chloro-4-(3-methoxyphenyl)azetidin-2-oneAntimicrobialCandida albicans8
Azetidinone derivativeAntitumorHCT116 (colon cancer cells)15

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